5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide is a complex organic compound with the molecular formula C25H22N4O4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions.
Formation of the Benzylidene Hydrazide: The final step involves the condensation of the pyrazole carboxylic acid with 3,4-dimethoxybenzaldehyde to form the benzylidene hydrazide.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (4-MEO-benzylidene)hydrazide
- 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (5-BR-2-HO-benzylidene)hydrazide
- 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (4-HO-benzylidene)hydrazide
Uniqueness
The uniqueness of 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C26H24N4O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24N4O4/c1-32-24-13-8-19(14-25(24)33-2)16-27-30-26(31)23-15-22(28-29-23)20-9-11-21(12-10-20)34-17-18-6-4-3-5-7-18/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+ |
InChI Key |
YXWXOXAPNXGADI-JVWAILMASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.